molecular formula C18H14N4O B1519860 (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone CAS No. 1015939-70-4

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

Cat. No.: B1519860
CAS No.: 1015939-70-4
M. Wt: 302.3 g/mol
InChI Key: MSFVMLZNLGIMDD-UHFFFAOYSA-N
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Description

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: is a complex organic compound that features both pyrazole and indole moieties. This compound has garnered interest in scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-3-methyl-1H-pyrazol-4-amine with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and indole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of amines or other reduced forms.

  • Substitution: : Formation of various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: has shown promise in several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone: can be compared with other similar compounds, such as indole-3-carboxaldehyde and 1-phenyl-3-methyl-1H-pyrazol-4-amine . Its uniqueness lies in the combination of pyrazole and indole moieties, which may confer distinct biological and chemical properties.

List of Similar Compounds

  • Indole-3-carboxaldehyde

  • 1-phenyl-3-methyl-1H-pyrazol-4-amine

  • 3-(5-amino-1-phenyl-1H-pyrazol-4-yl)indole

Properties

IUPAC Name

(5-amino-1-phenylpyrazol-4-yl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O/c19-18-15(11-21-22(18)12-6-2-1-3-7-12)17(23)14-10-20-16-9-5-4-8-13(14)16/h1-11,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFVMLZNLGIMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)C3=CNC4=CC=CC=C43)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 3
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 4
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 5
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone
Reactant of Route 6
(5-amino-1-phenyl-1H-pyrazol-4-yl)(1H-indol-3-yl)methanone

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